Octreotid

Übersicht

Beschreibung

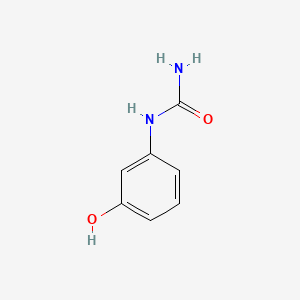

Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the secretion of several other hormones. It is more potent than the natural hormone in inhibiting growth hormone, glucagon, and insulin . It is used for the long-term treatment of acromegaly, a growth hormone disorder . It can also reduce flushing and diarrhea caused by cancer .

Synthesis Analysis

Octreotide synthesis involves a hybrid solid phase-liquid phase method. The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by the solid-phase method . Each block contains two or more amino acid residues. This method combines the time and labor effectiveness of the solid-phase method with the relative cheapness and easiness of purification of the product, characteristic of the liquid-phase method .Molecular Structure Analysis

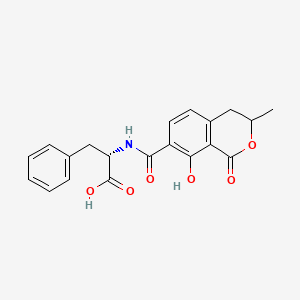

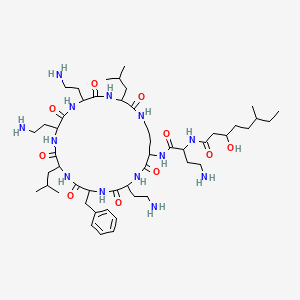

Octreotide is an octapeptide that mimics natural somatostatin pharmacologically . Its molecular formula is C49H66N10O10S2 . It was first synthesized in 1979 and binds predominantly to the somatostatin receptors SSTR2 and SSTR5 .Chemical Reactions Analysis

In search for peptidic [FeFe] hydrogenase mimics, the cyclic disulfide Sandostatin® (octreotide) was allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, a boiling point of 1447.2±65.0 °C at 760 mmHg, and a molar refractivity of 273.9±0.4 cm3 . It has 20 H bond acceptors, 15 H bond donors, and 17 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Strukturanalyse und Stabilitätsstudien

Octreotid ist das erste synthetische Peptidhormon, das aus acht Aminosäuren besteht und die Aktivität von Somatostatin, einem natürlichen Hormon im Körper, nachahmt . Moderne Instrumente und kristallographische Software haben die Röntgenpulverdiffraktometrie (XRPD) zu einem wertvollen Werkzeug zur Gewinnung von Strukturinformationen aus biologischen Makromolekülen gemacht . Eine Studie konzentrierte sich auf die Reaktion von this compound auf verschiedene Feuchtigkeitsgrade und Temperaturen, wobei der Fokus insbesondere auf der Stabilität der polykristallinen Probe lag .

Therapeutische Anwendungen

In den letzten Jahrzehnten wurde this compound entwickelt und zur Behandlung von Akromegalie und neuroendokrinen Tumoren zugelassen . Es wurde ausgiebig auf seine biochemischen Eigenschaften und therapeutischen Anwendungen untersucht .

This compound-basierte radioaktive Konjugate

This compound-basierte radioaktive Konjugate wurden klinisch eingesetzt, um kleine neuroendokrine Tumorherde zu detektieren . Diese Anwendung nutzt die Targeting-Fähigkeiten von this compound.

Behandlung von fortgeschrittenen neuroendokrinen Tumoren

Eine Real-World-Studie zielt darauf ab, die Sicherheit und Wirksamkeit von this compound-Mikrokugeln bei der Behandlung von fortgeschrittenen neuroendokrinen Tumoren in der realen klinischen Praxis zu bewerten . Die Studie zielt auch darauf ab, die Behandlung mit this compound-Mikrokugeln in verschiedenen Subgruppen von neuroendokrinen Tumorpatienten zu bewerten .

Krebs-Bildgebung

This compound-funktionalisierte 68Ga-radiomarkierte Nanodiamanten (NDs) wurden auf ihre Targeting-Wirksamkeit für die Krebs-Bildgebung untersucht . Die Studie verglich die Tumoraufnahme unter Verwendung dieser funktionalisierten NDs mit [68Ga]Ga-DOTA-TOC .

Management von Akromegalie und Karzinoid-Syndrom

Die Forschung hat sich auf die Aufklärung der Rolle von this compound bei der Behandlung von Erkrankungen wie Akromegalie, Karzinoid-Syndrom konzentriert . Diese Erkrankungen sind durch eine Überproduktion bestimmter Hormone gekennzeichnet, und this compound hilft bei der Behandlung dieser Erkrankungen, indem es die Wirkung von Somatostatin, einem Hormon, das die Freisetzung mehrerer anderer Hormone hemmt, nachahmt.

Wirkmechanismus

Target of Action

Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .

Mode of Action

Octreotide mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of octreotide with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .

Biochemical Pathways

Octreotide affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .

Pharmacokinetics

Octreotide exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of octreotide’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, octreotide can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

Action Environment

Environmental factors such as relative humidity and temperature can influence the stability of octreotide . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .

Safety and Hazards

Zukünftige Richtungen

Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .

Biochemische Analyse

Biochemical Properties

Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between Octreotide and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .

Cellular Effects

Octreotide has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .

Molecular Mechanism

Octreotide exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, Octreotide has shown stability over time. For instance, a study on the structural evolution of Octreotide revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .

Dosage Effects in Animal Models

In animal models, the effects of Octreotide vary with different dosages. For instance, in dogs and cats, Octreotide is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .

Metabolic Pathways

Octreotide is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.

Transport and Distribution

Octreotide is transported and distributed within cells and tissues. A study found that Octreotide stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .

Subcellular Localization

Studies have shown that Octreotide can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Octreotide involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. This method involves building the peptide chain on a solid support, typically a resin, and using chemical reactions to add amino acids one at a time to the growing chain. The peptide is then cleaved from the resin and purified.", "Starting Materials": [ "Resin", "Fmoc-protected amino acids", "Coupling reagents", "Protecting groups", "Cleavage reagents", "Purification solvents" ], "Reaction": [ "1. Loading of the resin onto the solid support", "2. Deprotection of the Fmoc group on the first amino acid", "3. Coupling of the first amino acid to the resin", "4. Repetition of steps 2 and 3 for each subsequent amino acid", "5. Cleavage of the peptide from the resin using cleavage reagents", "6. Purification of the crude peptide using solvents such as water and acetonitrile", "7. Characterization of the purified peptide using techniques such as HPLC and mass spectrometry" ] } | |

| 83150-76-9 | |

Molekularformel |

C49H66N10O10S2 |

Molekulargewicht |

1019.2 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1 |

InChI-Schlüssel |

DEQANNDTNATYII-MEUDYGGUSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Kanonische SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Aussehen |

Solid powder |

melting_point |

153-156 |

| 83150-76-9 | |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

79517-01-4 (acetate salt) |

Sequenz |

FCFWKTCT |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

1.22e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.